Simvastatin Acyl-beta-D-glucuronide Simvastatin Acyl-beta-D-glucuronide
Brand Name: Vulcanchem
CAS No.: 463962-56-3
VCID: VC0023395
InChI: InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1
SMILES: CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C
Molecular Formula: C₃₁H₄₈O₁₂
Molecular Weight: 612.71

Simvastatin Acyl-beta-D-glucuronide

CAS No.: 463962-56-3

Cat. No.: VC0023395

Molecular Formula: C₃₁H₄₈O₁₂

Molecular Weight: 612.71

* For research use only. Not for human or veterinary use.

Simvastatin Acyl-beta-D-glucuronide - 463962-56-3

Specification

CAS No. 463962-56-3
Molecular Formula C₃₁H₄₈O₁₂
Molecular Weight 612.71
IUPAC Name (3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1
SMILES CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C

Introduction

Chemical Structure and Properties

Simvastatin Acyl-beta-D-glucuronide is characterized by the following chemical and physical properties:

Chemical Identity

PropertyValue
Chemical Name(3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS Registry Number463962-56-3
Molecular FormulaC₃₁H₄₈O₁₂
Molecular Weight612.71 g/mol
PubChem CID46782919

The chemical structure features a complex heptanoic acid side chain with multiple stereocenters, which is conjugated with glucuronic acid via an acyl linkage .

Physical and Chemical Properties

The compound is characterized by its beta-D-glucuronide structure, which significantly alters the solubility and pharmacokinetic properties of the parent compound. The glucuronic acid moiety increases water solubility, facilitating excretion through bile and urine . This chemical modification represents a critical step in phase II metabolism of simvastatin.

Structural Identifiers

The structure can be precisely identified using various chemical notation systems:

Identifier TypeValue
SMILESCCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C
InChIInChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1
InChIKeyPBLYTKVVBICSHZ-AWTWTUOQSA-N

These identifiers provide precise molecular recognition for computational and database applications .

Formation and Metabolism

Metabolic Pathway

Simvastatin is administered as an inactive lactone prodrug that undergoes a series of transformations in the body:

  • The lactone form undergoes hydrolysis to produce the active β-hydroxyacid form, occurring through both spontaneous chemical conversion and enzyme-mediated hydrolysis by nonspecific carboxyesterases in the intestinal wall, liver, and plasma .

  • The hydroxy acid form then undergoes glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A3, to form Simvastatin Acyl-beta-D-glucuronide .

  • Interestingly, the acyl glucuronide can undergo spontaneous cyclization back to the lactone form, establishing an equilibrium between these metabolites .

Enzymes Involved

The primary enzymes involved in simvastatin metabolism include:

EnzymeRole in Metabolism
CarboxyesterasesHydrolysis of lactone to hydroxy acid form
UGT1A1Glucuronidation of hydroxy acid to acyl glucuronide
UGT1A3Glucuronidation of hydroxy acid to acyl glucuronide
CYP3A4/CYP3A5Oxidative metabolism (primary pathway)
CYP2C8/CYP2C9Secondary oxidative metabolism

The UDP-glucuronosyltransferases (UGTs) play a crucial role in the formation of Simvastatin Acyl-beta-D-glucuronide, with studies showing that both UGT1A1 and UGT1A3 are capable of catalyzing this conjugation reaction .

Research Findings

In Vitro Studies

Research into Simvastatin Acyl-beta-D-glucuronide has revealed significant insights through in vitro investigations. In studies with liver microsomal preparations supplemented with UDP-glucuronic acid, two major products were detected following incubation with simvastatin (SVA): the glucuronide conjugate and the corresponding delta-lactone .

Through sophisticated analytical techniques including high-pressure liquid chromatography, UV spectroscopy, and liquid chromatography-mass spectrometry, the glucuronide structure was definitively established as a 1-O-acyl-beta-D-glucuronide conjugate of the statin acid . This structural confirmation was further supported by LC-NMR techniques.

The formation of simvastatin glucuronide and lactone in human liver microsomes exhibited modest intersubject variability (3- to 6-fold across 10 subjects), suggesting some degree of individual variation in this metabolic pathway .

In Vivo Studies

In vivo studies, particularly in dogs, have confirmed the physiological relevance of the glucuronidation pathway. Following intravenous administration of [14C]SVA to dogs, substantial levels of the glucuronide conjugate (approximately 20% of dose) and the lactone form (approximately 10% of dose) were detected in bile . This finding demonstrates that glucuronidation represents a major metabolic and excretory pathway for simvastatin in vivo.

A critical discovery was that the isolated acyl glucuronide conjugate of SVA underwent spontaneous cyclization to simvastatin lactone, especially under physiological pH conditions. This suggests that statin lactones detected in bile and/or plasma might partly originate from their corresponding acyl glucuronide conjugates rather than direct metabolism .

Species Differences

Kinetic studies have revealed marked species differences in the intrinsic clearance (CL(int)) values for simvastatin glucuronidation and lactonization:

SpeciesRelative Intrinsic Clearance (CL(int))
DogsHighest
RatsIntermediate
HumansLowest

Of the statins studied (simvastatin, atorvastatin, and cerivastatin), simvastatin underwent glucuronidation and lactonization in human liver microsomes with the lowest CL(int) value (0.4 μl/min/mg of protein for simvastatin versus approximately 3 μl/min/mg of protein for atorvastatin and cerivastatin) . These differences in metabolism rates could have implications for species-specific drug efficacy and toxicity profiles.

Clinical Relevance and Pharmacological Significance

Role in Drug Metabolism and Excretion

Glucuronidation represents a common metabolic pathway for the hydroxy acid forms of statins, including simvastatin. This process increases water solubility, facilitating excretion through bile and urine, and thus plays a crucial role in drug elimination .

The formation of Simvastatin Acyl-beta-D-glucuronide may contribute significantly to the conversion of active HMG-CoA reductase inhibitors to their latent delta-lactone forms through spontaneous lactonization of the glucuronide conjugate . This interconversion between active and inactive forms may influence the duration and intensity of the drug's lipid-lowering effects.

Pharmacokinetic Implications

The formation of Simvastatin Acyl-beta-D-glucuronide impacts several pharmacokinetic parameters:

  • It affects the drug's tissue selectivity, with simvastatin undergoing extensive first-pass extraction in the liver, the target organ for HMG-CoA reductase inhibition .

  • The glucuronidation pathway contributes to simvastatin's relatively short half-life, reported as approximately 4.85 hours in one pharmacokinetic study .

  • The interconversion between hydroxy acid, glucuronide, and lactone forms creates a complex equilibrium that can affect drug exposure and efficacy.

Genetic Factors Influencing Metabolism

Genetic variations may influence the metabolism of simvastatin and the formation of its glucuronide conjugate. Research has identified SLCO1B1 genetic variants as significant factors affecting simvastatin disposition .

A study investigating the effects of SLCO1B1 rs4149056-C on plasma metabolite concentrations found 31 novel metabolites significantly associated with this genetic variant in participants on simvastatin treatment . This suggests that genetic polymorphisms may influence the metabolic profile of simvastatin, potentially affecting both efficacy and adverse effects.

Additionally, polymorphisms in the CYP3A5 gene have been shown to affect simvastatin disposition and may provide a plausible explanation for interindividual variability in simvastatin pharmacokinetics .

Analytical Methods for Detection

The identification and quantification of Simvastatin Acyl-beta-D-glucuronide typically employs sophisticated analytical techniques:

Analytical MethodApplication
High-Pressure Liquid Chromatography (HPLC)Separation and initial identification
Liquid Chromatography-Mass Spectrometry (LC-MS)Structural characterization and quantification
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)Definitive structural elucidation
UV SpectroscopyComplementary identification method

These methods have been crucial in establishing the structure of Simvastatin Acyl-beta-D-glucuronide and understanding its formation and elimination kinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator